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Abstract
Cyclotetradecyne (C₁₄H₂₄) is a macrocyclic alkyne of significant interest in various fields of

chemical research, including materials science and medicinal chemistry. Its fourteen-

membered carbocyclic ring containing a triple bond presents a unique combination of

conformational flexibility and reactivity. This technical guide provides a comprehensive

overview of the known and predicted physical and chemical properties of cyclotetradecyne.

Due to the limited availability of experimental data for this specific molecule, this guide also

incorporates data from analogous large-ring cycloalkynes and computational studies to provide

a thorough understanding. Detailed experimental protocols for the synthesis and

characterization of macrocyclic alkynes are also presented, alongside a discussion of their

potential applications, particularly in the realm of bioconjugation chemistry.

Physical Properties
Experimental data on the physical properties of cyclotetradecyne are not readily available in

the literature. Therefore, the following table summarizes computed properties sourced from

publicly available databases, providing theoretical estimates. For context, experimental data for

the related saturated macrocycle, cyclotetradecane, is also included where available.

Table 1: Computed and Experimental Physical Properties
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Property
Cyclotetradecyne (C₁₄H₂₄)
(Computed)

Cyclotetradecane (C₁₄H₂₈)
(Experimental)

Molecular Formula C₁₄H₂₄ C₁₄H₂₈

Molecular Weight 192.34 g/mol [1] 196.38 g/mol

Melting Point Not available 54-56 °C

Boiling Point Not available 288 °C

Density Not available 0.84 g/cm³

Solubility
Predicted to be soluble in

nonpolar organic solvents.

Soluble in ether and hot

ethanol.

CAS Number 6568-37-2[1] 295-17-0

Spectroscopic Properties
The characterization of cyclotetradecyne relies heavily on modern spectroscopic techniques.

While a specific experimental spectrum for cyclotetradecyne is not widely published, the

expected spectral characteristics can be inferred from the general principles of alkyne and

cycloalkane spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of cyclotetradecyne is expected to show a series of

broad, overlapping multiplets in the aliphatic region (typically δ 1.2-2.5 ppm) corresponding

to the methylene protons of the carbocyclic ring. The protons on the carbons adjacent to the

alkyne (propargylic protons) may appear slightly downfield. Due to the conformational

flexibility of the large ring, distinct signals for each proton may not be resolved at room

temperature.[2][3]

¹³C NMR: The carbon NMR spectrum provides more distinct signals. The sp-hybridized

carbons of the alkyne would appear in the characteristic region of δ 65-90 ppm. The sp³-

hybridized methylene carbons of the ring would resonate in the aliphatic region (δ 20-40

ppm).[4] The exact chemical shifts would be influenced by the ring's conformation. For the
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related compound, 1,8-cyclotetradecadiyne, signals for the sp-hybridized carbons are

observed.

Infrared (IR) Spectroscopy
The IR spectrum of cyclotetradecyne would be characterized by the following absorption

bands:

C≡C Stretch: A weak to medium absorption band is expected in the range of 2100-2260

cm⁻¹ for the carbon-carbon triple bond stretch. For internal alkynes in a relatively

symmetrical environment, this peak can be very weak.

C-H Stretch (Aliphatic): Strong absorptions will be present in the 2850-2960 cm⁻¹ region,

corresponding to the C-H stretching vibrations of the methylene groups in the ring.

Mass Spectrometry (MS)
In a mass spectrum of cyclotetradecyne, the molecular ion peak [M]⁺ would be observed at

an m/z value corresponding to its molecular weight (192.34). Fragmentation patterns would

likely involve the loss of small hydrocarbon fragments (e.g., ethylene, propylene) from the

aliphatic chain. The fragmentation of cycloalkanes often involves complex rearrangements, and

similar patterns can be expected for large-ring cycloalkynes.[5][6][7]

Chemical Properties and Reactivity
The chemical reactivity of cyclotetradecyne is dominated by the presence of the alkyne

functional group within a large, flexible ring.

Stability: Large-ring cycloalkynes like cyclotetradecyne are generally stable compounds.

Unlike smaller, highly strained cycloalkynes (e.g., cyclooctyne), the fourteen-membered ring

is large enough to accommodate the linear geometry of the sp-hybridized carbons of the

triple bond with minimal ring strain.[8]

Reactivity: The triple bond in cyclotetradecyne can undergo typical alkyne reactions, such

as:

Hydrogenation: Catalytic hydrogenation will reduce the alkyne to an alkene (using a

poisoned catalyst like Lindlar's catalyst) or to the corresponding cycloalkane (using
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catalysts like Pd/C or PtO₂).

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the triple bond will occur.

Hydration: In the presence of acid and a mercury catalyst, the alkyne can be hydrated to

form a ketone.

Cycloaddition Reactions: The alkyne can participate as a dienophile or dipolarophile in

cycloaddition reactions. Of particular importance are strain-promoted azide-alkyne

cycloaddition (SPAAC) reactions, which are a cornerstone of bioorthogonal chemistry.

While cyclotetradecyne is not highly strained, functionalized derivatives with increased

strain could be valuable in such applications.[9]

Experimental Protocols
While a specific, detailed protocol for the synthesis of cyclotetradecyne is not readily found,

general methods for the synthesis of macrocyclic alkynes can be adapted. A common strategy

involves the cyclization of a long-chain precursor containing functional groups that can be

transformed into a triple bond.

General Synthesis of a Macrocyclic Alkyne
A plausible synthetic route could involve an intramolecular cyclization of a dihaloalkane or a

dimesylate, followed by the introduction of the alkyne. An alternative and more direct approach

is the cyclization of a long-chain α,ω-diyne under high dilution conditions to favor intramolecular

reaction.
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α,ω-Dihaloalkane Reaction with Acetylide
(e.g., Sodium Acetylide) α,ω-Diyne

Intramolecular Cyclization
(e.g., Eglinton or Glaser Coupling)

High Dilution
Macrocyclic Diyne Partial Reduction

(if necessary) Cyclotetradecyne

Strained Cycloalkyne
(e.g., a derivative of Cyclotetradecyne)

Strain-Promoted Azide-Alkyne
Cycloaddition (SPAAC)

Azide-modified
Biomolecule

(e.g., Protein, Sugar)

Covalently Labeled
Biomolecule
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15486937#physical-and-chemical-properties-of-
cyclotetradecyne]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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